molecular formula C21H20ClN5O4 B2512772 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethylphenyl)acetamide CAS No. 1052605-54-5

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2512772
CAS No.: 1052605-54-5
M. Wt: 441.87
InChI Key: FELOWRWIMVWPIA-UHFFFAOYSA-N
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Description

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolo[3,4-d][1,2,3]triazole core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

The synthesis of 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethylphenyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrrolo[3,4-d][1,2,3]triazole core through cyclization reactions, followed by the introduction of the 3-chloro-4-methoxyphenyl and 3,4-dimethylphenyl groups under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to meet commercial demands.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific molecular pathways.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

When compared to similar compounds, 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethylphenyl)acetamide stands out due to its unique structural features and potential applications. Similar compounds include other pyrrolo[3,4-d][1,2,3]triazole derivatives, which may share some biological activities but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological and chemical properties.

Biological Activity

The compound 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethylphenyl)acetamide is a synthetic organic molecule with a complex structure that includes a pyrrolo-triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C19H20ClN5O4
  • Molecular Weight : Approximately 427.84 g/mol
  • Structural Features : The compound features a pyrrolo[3,4-d][1,2,3]triazole core and various functional groups including chloro and methoxy substituents.

Biological Activity Overview

The biological activity of this compound is primarily associated with its potential therapeutic applications. It has been investigated for a variety of effects including:

  • Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar triazole derivatives can induce cell cycle arrest and apoptosis in melanoma cells . Although specific data on this compound's anticancer efficacy is limited, its structural analogs suggest a promising profile.
  • Antimicrobial Activity : Compounds with triazole structures are known for their antimicrobial properties. This class of compounds often demonstrates effectiveness against bacterial and fungal pathogens due to their ability to inhibit key enzymes involved in microbial metabolism .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the triazole moiety may enable the compound to modulate biological processes by inhibiting enzyme activity or interfering with receptor-ligand interactions.

Cytotoxicity Studies

A study focusing on related triazole derivatives demonstrated selective cytotoxicity against human melanoma cells (VMM917), highlighting the potential for compounds like this one to serve as effective chemotherapeutic agents. The derivative tested induced significant cell cycle arrest and reduced melanin production in treated cells .

Antimicrobial Screening

Research on similar compounds has shown broad-spectrum antimicrobial activity. For example, derivatives have been tested against various bacteria and fungi with promising results indicating their potential use in treating infections resistant to conventional antibiotics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/Cell LineEffect Observed
Triazole AAnticancerMelanoma VMM917Induced S-phase arrest
Triazole BAntimicrobialE. coliInhibited growth
Triazole CAntifungalCandida albicansReduced viability

Properties

IUPAC Name

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O4/c1-11-4-5-13(8-12(11)2)23-17(28)10-26-19-18(24-25-26)20(29)27(21(19)30)14-6-7-16(31-3)15(22)9-14/h4-9,18-19H,10H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELOWRWIMVWPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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